molecular formula C28H34N4O B2614625 N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methylbenzamide CAS No. 946218-48-0

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methylbenzamide

Cat. No. B2614625
CAS RN: 946218-48-0
M. Wt: 442.607
InChI Key: LPIVCMYCLCIORP-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C28H34N4O and its molecular weight is 442.607. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Synthesis

  • The study of reactions involving N,N-dimethylbenzamide derivatives has led to the synthesis of various heterocyclic compounds. For example, reactions with active methylene compounds, amines, and hydrazines have produced α-dimethylaminobenzylidene derivatives and heterocyclic compounds such as 2-phenylimidazoline and 2,5-diphenyl-1,3,4-oxadiazole through cyclization reactions (Mukaiyama & Yamaguchi, 1966).

Antimicrobial Applications

  • Thiazolidinone derivatives, synthesized from compounds with dimethylamino phenyl groups, have been evaluated for their antimicrobial activity against various bacterial and fungal strains, indicating the potential of these chemical frameworks in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).

Synthetic Utility in Medicinal Chemistry

  • Compounds with dimethylamino phenyl groups have been utilized in the synthesis of novel chemical entities with potential therapeutic applications. For instance, the synthesis and structural analysis of novel 2,4-diamino-1,3,5-triazine derivatives have shown remarkable anticancer activity against certain cell lines, highlighting the utility of these compounds in drug discovery (Sa̧czewski et al., 2006).

Neurological Research Applications

  • Studies on 4-aminobenzamides have demonstrated anticonvulsant effects, showcasing the potential of compounds with similar structural motifs in addressing neurological disorders (Clark et al., 1984).

Fluorescent Probes for Biological Applications

  • The development of fluorescent probes based on phenylpyrrole cores containing dimethylamino groups has advanced the real-time monitoring of biological events and processes. These probes exhibit aggregation-enhanced emission features suitable for detecting low levels of carbon dioxide, demonstrating their applicability in biological and medical research (Wang et al., 2015).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O/c1-22-9-7-8-12-26(22)28(33)29-21-27(23-13-15-24(16-14-23)30(2)3)32-19-17-31(18-20-32)25-10-5-4-6-11-25/h4-16,27H,17-21H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIVCMYCLCIORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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